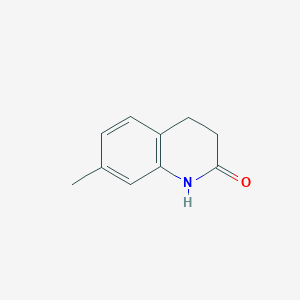

7-Methyl-3,4-dihydroquinolin-2(1H)-one

CAS No.: 19352-59-1

Cat. No.: VC7365619

Molecular Formula: C10H11NO

Molecular Weight: 161.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19352-59-1 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.204 |

| IUPAC Name | 7-methyl-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) |

| Standard InChI Key | IHVQLIWZGXUWFD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(CCC(=O)N2)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-methyl-3,4-dihydroquinolin-2(1H)-one consists of a bicyclic system with a partially hydrogenated quinoline scaffold. Key features include:

-

Molecular formula:

-

Molecular weight: 161.20 g/mol

-

IUPAC name: 7-methyl-3,4-dihydro-1H-quinolin-2-one

Structural Characteristics

The compound’s saturation at positions 3 and 4 distinguishes it from fully aromatic quinolines, reducing planarity and altering electronic properties. The methyl group at position 7 introduces steric and electronic effects that influence reactivity and biological interactions .

Physicochemical Data

While experimental data for the 7-methyl derivative are scarce, analogs such as 1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2) provide a basis for extrapolation:

The methyl group at position 7 likely enhances lipophilicity compared to unsubstituted or hydroxymethyl variants (e.g., 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, LogP 1.2) , impacting bioavailability and membrane permeability.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives typically involves cyclization reactions. For 7-methyl substitution, Friedländer condensation or palladium-catalyzed coupling may be employed:

-

Friedländer Synthesis:

Reaction of 2-aminobenzaldehyde derivatives with methyl-substituted cyclic ketones under acidic conditions . -

Palladium-Catalyzed Coupling:

Introduces methyl groups via Suzuki-Miyaura cross-coupling using methylboronic acids .

Key Derivatives

-

7-(Hydroxymethyl) Derivative (CAS 857272-53-8): Synthesized via hydroxymethylation, showing enhanced polarity .

-

1-Methyl Derivative (CAS 826-72-2): Exhibits antioxidant activity, suggesting potential for 7-methyl analogs.

Industrial and Research Applications

Drug Development

The scaffold’s versatility supports diverse therapeutic targets:

Material Science

Quinolinone derivatives are explored as organic semiconductors. Methyl substitutions alter charge transport properties, relevant for OLEDs and sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume